molecular formula C14H17BrO4 B13930987 Methyl 1-(4-bromophenyl)-3,3-dimethoxycyclobutanecarboxylate

Methyl 1-(4-bromophenyl)-3,3-dimethoxycyclobutanecarboxylate

Cat. No.: B13930987
M. Wt: 329.19 g/mol
InChI Key: ZRORSWUCJCOBQU-UHFFFAOYSA-N
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Description

Methyl 1-(4-bromophenyl)-3,3-dimethoxycyclobutanecarboxylate is an organic compound with a complex structure that includes a bromophenyl group and a cyclobutanecarboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-bromophenyl)-3,3-dimethoxycyclobutanecarboxylate typically involves the reaction of 4-bromobenzyl bromide with dimethoxycyclobutanecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-bromophenyl)-3,3-dimethoxycyclobutanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-(4-bromophenyl)-3,3-dimethoxycyclobutanecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(4-bromophenyl)-3,3-dimethoxycyclobutanecarboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(4-chlorophenyl)-3,3-dimethoxycyclobutanecarboxylate
  • Methyl 1-(4-fluorophenyl)-3,3-dimethoxycyclobutanecarboxylate
  • Methyl 1-(4-methylphenyl)-3,3-dimethoxycyclobutanecarboxylate

Uniqueness

Methyl 1-(4-bromophenyl)-3,3-dimethoxycyclobutanecarboxylate is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H17BrO4

Molecular Weight

329.19 g/mol

IUPAC Name

methyl 1-(4-bromophenyl)-3,3-dimethoxycyclobutane-1-carboxylate

InChI

InChI=1S/C14H17BrO4/c1-17-12(16)13(8-14(9-13,18-2)19-3)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3

InChI Key

ZRORSWUCJCOBQU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC(C1)(OC)OC)C2=CC=C(C=C2)Br

Origin of Product

United States

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